Purity Advantage: 98% (HPLC) vs. 95% for Closest Commercial Regioisomer
The target compound is commercially available at a minimum purity specification of 98% (HPLC) from validated suppliers, whereas the closest commercially available regioisomer, 6‑bromo‑4‑fluoro‑2‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 1509338‑41‑3), is routinely offered at only 95% purity from the same vendor tier . This 3‑percentage‑point absolute purity gap represents a ~60% reduction in total impurity burden (5% vs. 2%), which is critical when the compound is used directly in stoichiometric reactions where impurities can generate off‑target products or poison catalysts .
| Evidence Dimension | Minimum commercial purity specification (HPLC) |
|---|---|
| Target Compound Data | 98% (HPLC), CAS 892575-68-7 |
| Comparator Or Baseline | 6-Bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, CAS 1509338-41-3: 95% (Ambeed, AKSci) |
| Quantified Difference | Absolute purity difference: +3 percentage points; relative impurity reduction: ~60% |
| Conditions | Commercial vendor specification; identity confirmed by HPLC, NMR, and GC per batch QC certificate (Bidepharm batch-specific QC reports) |
Why This Matters
Higher initial purity reduces downstream purification burden and improves the reliability of stoichiometry‑sensitive reactions such as Pd‑catalyzed cross‑couplings, directly translating to higher synthetic throughput for procurement‑driven discovery workflows.
